molecular formula C12H14ClN3 B2916609 2-(3-Chlorophenyl)-2-(piperazin-1-YL)acetonitrile CAS No. 1017388-57-6

2-(3-Chlorophenyl)-2-(piperazin-1-YL)acetonitrile

Cat. No.: B2916609
CAS No.: 1017388-57-6
M. Wt: 235.72
InChI Key: FLHZJVMVTDWPBV-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetonitrile is a chemical compound with the molecular formula C 12 H 14 ClN 3 and a molecular weight of 235.72 g/mol . Its structure features a piperazine ring substituted on one nitrogen with a 3-chlorophenyl group and on the other nitrogen with an acetonitrile moiety . The compound is identified by the SMILES notation C1CN(CCN1)C(C#N)C2=CC(=CC=C2)Cl and the InChIKey VHFVKMTVMIZMIK-UHFFFAOYSA-N . Analytical data, including NMR spectra, are available for this compound . As a piperazine derivative, this compound belongs to a scaffold known for its broad and potent biological activity . Piperazine-based structures are frequently investigated in medicinal chemistry for their interactions with various neurological targets . Specifically, substituted phenylpiperazines are a well-explored class in the development of ligands for dopamine receptor subtypes, such as the D3 receptor, which is a target in research on addiction and neuropsychiatric disorders . The presence of the 3-chlorophenyl group is a common pharmacophore in bioactive molecules, including those with activity at serotonin receptors . The primary research value of this compound lies in its use as a chemical intermediate or building block for the synthesis of more complex molecules. The nitrile functional group offers a versatile handle for further chemical transformations. Researchers may employ this compound to create libraries of derivatives for structure-activity relationship (SAR) studies, particularly in the pursuit of novel compounds acting on central nervous system targets. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(3-chlorophenyl)-2-piperazin-1-ylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3/c13-11-3-1-2-10(8-11)12(9-14)16-6-4-15-5-7-16/h1-3,8,12,15H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHZJVMVTDWPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C#N)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017388-57-6
Record name 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetonitrile
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Biological Activity

2-(3-Chlorophenyl)-2-(piperazin-1-YL)acetonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article examines its biological activity, including its effects on various biological systems, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine moiety attached to a chlorophenyl group and an acetonitrile functional group, which may influence its interaction with biological targets. The presence of the chlorine atom is expected to enhance lipophilicity and modulate the compound's biological activity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with compounds containing piperazine structures, including:

  • Antimicrobial Activity : Piperazine derivatives have shown promising antimicrobial properties. For instance, compounds derived from piperazine have been evaluated for their inhibitory effects against various pathogens, with minimum inhibitory concentration (MIC) values indicating significant efficacy .
  • Anticancer Potential : Research indicates that piperazine derivatives can exhibit cytotoxic effects against cancer cell lines. In particular, compounds with similar structural features to this compound have been noted for their ability to induce apoptosis in tumor cells .
  • Neuropharmacological Effects : The piperazine ring is known for its role in modulating neurotransmitter systems. Compounds with this moiety have been investigated for their potential in treating neurological disorders, including Alzheimer's disease, by inhibiting acetylcholinesterase (AChE) .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has demonstrated that modifications to the piperazine ring and the introduction of electron-withdrawing groups can significantly affect the compound's potency against various biological targets.

Table 1: Summary of Biological Activities and IC50 Values

CompoundBiological ActivityIC50 Value (µM)
This compoundAntimicrobialNot specified
Piperazine Derivative AUrease Inhibition3.90 ± 1.91
Piperazine Derivative BCytotoxicity in FaDu CellsSlightly better than bleomycin
Piperazine Derivative CAChE InhibitionNot specified

Note: The specific IC50 values for this compound were not found in the literature but are expected to be comparable to other piperazine derivatives.

Case Studies

  • Antimicrobial Evaluation : In a study evaluating various piperazine derivatives, compounds similar to this compound exhibited significant antimicrobial activity against Mycobacterium tuberculosis, with MIC values as low as 1.56 μg/mL .
  • Neuropharmacological Studies : A series of piperazine derivatives were tested for their ability to inhibit AChE, showing promising results that suggest potential applications in treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Containing Derivatives

Piperazine is a common pharmacophore in neuroactive and antimicrobial agents. Below is a comparative analysis of key analogs:

Compound Name Structural Features Yield (%) Melting Point (°C) Key Data (NMR, MS) Reference
2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetonitrile Chlorophenyl, nitrile, piperazine - - Synthesis via Cu-catalyzed coupling
4-(4-(2-(3-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)-N-hydroxybenzamide (D8) Quinoline-carbonyl, hydroxamic acid - White solid $^{1}$H NMR: δ 8.65 (s, 1H, quinoline-H)
Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) Thiazole, urea, ester 89.1 - ESI-MS: m/z 514.2 [M+H]$^+$
1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-chlorophenyl)urea (2b) Thiazole, benzylidene hydrazine, urea 78.3 188–190 $^{1}$H NMR: δ 10.21 (s, 1H, NH)
7-(4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)acetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (ND-7) Quinolone-carboxylic acid, dual piperazine - - Antibacterial activity (method A)

Key Observations :

  • Electronic Effects : The 3-chlorophenyl group enhances electrophilicity, influencing reactivity in cross-coupling reactions (e.g., D8 vs. ND-7) .
  • Bioactivity: Urea-linked derivatives (e.g., 2b, 10f) exhibit higher yields (78–89%) compared to indolinone-containing analogs (48% for 1aj) , suggesting steric or electronic challenges in cyclization reactions.
  • Pharmacological Profiles : Piperazine-linked benzothiazoles (e.g., 5e) and spiro-pyrrolidinediones (e.g., compounds 5–7 in ) show divergent receptor affinities. For instance, spiro-cyclohexane derivatives exhibit high 5-HT$_{2A}$ affinity (Ki = 15–46 nM), whereas 2-(3-chlorophenyl)-acetonitrile derivatives lack reported receptor data .
Nitrile-Containing Analogs

Nitrile groups enhance metabolic stability and binding interactions. Notable examples:

Compound Name Structural Features Yield (%) Key Data (NMR, MS) Reference
2-(3-Chlorophenyl)propanenitrile (15a) Chlorophenyl, branched nitrile - $^{1}$H NMR: δ 1.65 (d, 3H, CH$_3$)
(E)-2-(3-Chlorophenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile (1aj) Indolinone, conjugated nitrile 48 R$_f$ = 0.57 (EtOAc/hexane)
2-(4-[5-(2-Furyl)-1H-pyrazol-3-yl]piperidino)acetonitrile Furan-pyrazole, nitrile - Mol. Wt.: 256.3

Key Observations :

  • Synthetic Accessibility : Straight-chain nitriles (e.g., 15a) are synthesized via alkylation of acetonitrile precursors, while conjugated systems (e.g., 1aj) require oxidative cyclization, resulting in lower yields (48%) .

Q & A

Basic: What synthetic strategies are effective for preparing 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetonitrile?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, alkylation of (3-chlorophenyl)acetonitrile with a piperazine derivative (e.g., 1-chloroethylpiperazine) under basic conditions (e.g., NaH in THF) enables substitution at the α-carbon. This approach is analogous to the synthesis of 2-(3-chlorophenyl)propanenitrile (15a), where NaH and MeI were used for methylation . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by 1^1H/13^13C NMR ensures structural fidelity .

Basic: How is the structural integrity of this compound validated experimentally?

Methodological Answer:
Multi-nuclear NMR spectroscopy (1^1H, 13^13C) is critical for confirming the chlorophenyl, piperazine, and nitrile moieties. Key NMR signals include:

  • Chlorophenyl group : Aromatic protons (δ 7.2–7.5 ppm) and carbons (δ 125–135 ppm).
  • Piperazine ring : N–CH2_2 protons (δ 2.5–3.5 ppm) and carbons (δ 45–55 ppm).
  • Nitrile group : A sharp 13^13C signal at ~115 ppm.
    Mass spectrometry (ESI-MS or HRMS) further confirms the molecular ion peak (e.g., [M+H]+^+) .

Basic: What computational tools predict the binding interactions of this compound with biological targets?

Methodological Answer:
AutoDock Vina is recommended for docking studies due to its accuracy and speed. The workflow includes:

Receptor Preparation : Obtain the target protein structure (e.g., dopamine D2 receptor) from the PDB.

Ligand Preparation : Generate 3D conformers of the compound using Open Babel.

Grid Box Setup : Define the binding site (e.g., hydrophobic pockets in ).

Docking and Clustering : Use Vina’s scoring function to rank poses and cluster results for reproducibility .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Core Modifications : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., CF3_3) or donating (e.g., OCH3_3) substituents to assess electronic effects.
  • Piperazine Substitutions : Introduce bulky groups (e.g., bicyclic systems) to probe steric effects, as seen in bicyclo[2.2.1]heptane derivatives .
  • Nitrile Functionalization : Reduce the nitrile to an amine (e.g., using LiAlH4_4) to evaluate pharmacophore requirements .
    Validate modifications via in vitro assays (e.g., CaV_V1.3 channel inhibition in ) and correlate with docking results .

Advanced: How to resolve contradictions between computational binding predictions and experimental affinity data?

Methodological Answer:

  • Ensemble Docking : Account for receptor flexibility by docking against multiple conformations of the target protein.
  • Mutagenesis Studies : Validate predicted interactions (e.g., piperazine-receptor hydrogen bonds) by mutating key residues (e.g., Asp114 in D2 receptors) and measuring affinity changes .
  • Free Energy Calculations : Use MM-GBSA or MM-PBSA to refine binding energy estimates and reconcile discrepancies .

Advanced: What reaction parameters critically influence the synthetic yield of this compound?

Methodological Answer:

  • Base Selection : Strong bases (e.g., NaH) enhance deprotonation of the α-carbon but may cause side reactions.
  • Temperature Control : Maintain 0–5°C during alkylation to minimize nitrile hydrolysis.
  • Solvent Polarity : Use aprotic solvents (e.g., THF) to stabilize intermediates.
    In one protocol, optimizing NaH stoichiometry (1.2 eq) and reaction time (12 h) increased yields from 45% to 72% .

Advanced: What strategies address purification challenges due to polar byproducts?

Methodological Answer:

  • Extraction : Partition the crude product between ethyl acetate and brine to remove unreacted piperazine.
  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for high-purity isolation.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to crystallize the compound selectively .

Advanced: How does the nitrile group’s stability impact formulation under physiological conditions?

Methodological Answer:

  • pH Stability : Test degradation kinetics in buffers (pH 1–10) using HPLC. Nitriles are generally stable at neutral pH but hydrolyze to amides/acids under acidic or basic conditions.
  • Solvent Compatibility : Avoid DMSO if prolonged storage is required, as it may catalyze hydrolysis.
  • Prodrug Design : Mask the nitrile as a stable prodrug (e.g., ester) if instability is observed .

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